

# An In-depth Technical Guide to N-Nitrosodiethanolamine-d8

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## Compound of Interest

Compound Name: N-Nitrosodiethanolamine-d8

Cat. No.: B563865

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## Introduction

**N-Nitrosodiethanolamine-d8** (NDELA-d8) is the deuterated form of N-Nitrosodiethanolamine (NDELA), a potent liver carcinogen found as a contaminant in various consumer products.[1] Due to the toxicological significance of NDELA, its detection and quantification at trace levels are of paramount importance in pharmaceutical manufacturing, cosmetics, and food safety. NDELA-d8 serves as an invaluable internal standard for analytical methods, particularly in mass spectrometry-based techniques, ensuring accuracy and precision in the quantification of NDELA. This guide provides a comprehensive overview of the properties of NDELA-d8, detailed experimental protocols for its use, and a discussion of its synthesis and applications.

## Chemical and Physical Properties

**N-Nitrosodiethanolamine-d8** is a stable, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift of +8 atomic mass units compared to the unlabeled NDELA, allowing for its clear differentiation in mass spectrometric analysis.[2] While specific physicochemical data for the pure deuterated compound is not extensively available, the properties of its non-deuterated analog, NDELA, provide a close approximation.

Table 1: Physicochemical Properties of N-Nitrosodiethanolamine (NDELA) and its Deuterated Analog (NDELA-d8)

Property	N-Nitrosodiethanolamine (NDELA)	N-Nitrosodiethanolamine-d8 (NDELA-d8)	Reference(s)
CAS Number	1116-54-7	1173019-53-8	[3][4]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>4</sub> H <sub>2</sub> D <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[3][5]
Molecular Weight	134.13 g/mol	142.18 g/mol	[3][5]
Appearance	Yellow, viscous oil/liquid	Colorless to light yellow liquid	[3][6]
Boiling Point	114 °C at 1.5 mmHg	Not available (for pure compound)	[3]
Melting Point	Not available	Not available (for pure compound)	
Density	1.26 g/cm <sup>3</sup>	Not available	[7]
Solubility	Miscible with water; soluble in polar solvents	Soluble in DMSO and Methanol (slightly)	[4][7]
Storage Temperature	2-8°C	2-8°C	[5]

## Synthesis

The synthesis of **N-Nitrosodiethanolamine-d8** typically involves the nitrosation of diethanolamine-d8. The general principle for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions. For the synthesis of NDELA-d8, the precursor would be diethanolamine with deuterium atoms at all eight non-exchangeable hydrogen positions. The reaction proceeds by the formation of nitrous acid from sodium nitrite in an acidic medium, which then reacts with the secondary amine to form the N-nitroso derivative.

## Experimental Protocols

**N-Nitrosodiethanolamine-d8** is predominantly used as an internal standard in the quantification of NDELA in various matrices, including cosmetics, pharmaceuticals, and environmental samples. The following is a detailed protocol for the analysis of NDELA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with NDELA-d8 as an internal standard. This method is adapted from established procedures for the analysis of nitrosamines in cosmetic products.<sup>[8][9]</sup>

## Sample Preparation: Solid Phase Extraction (SPE)

- **Sample Weighing and Spiking:** Accurately weigh 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube. Spike the sample with a known amount of **N-Nitrosodiethanolamine-d8** solution (e.g., 100 µL of a 1 µg/mL solution).
- **Extraction:** Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and water). Vortex the sample for 1 minute and then sonicate for 30 minutes in a water bath.
- **Centrifugation:** Centrifuge the sample at 4000 rpm for 10 minutes.
- **SPE Cartridge Conditioning:** Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut AccuCAT) by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
- **Elution:** Elute the analytes (NDELA and NDELA-d8) from the cartridge with 5 mL of a suitable elution solvent (e.g., methanol with 0.1% acetic acid).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 1mM ammonium acetate with 0.1% acetic acid) for UPLC-MS/MS analysis.

## UPLC-MS/MS Analysis

- **Chromatographic System:** A UPLC system equipped with a porous graphitic carbon (PGC) column is recommended for good separation.<sup>[8]</sup>

- Mobile Phase: A gradient elution using two mobile phases:
  - Mobile Phase A: 1mM ammonium acetate with 0.1% acetic acid in water.
  - Mobile Phase B: Methanol.
- Gradient Program:
  - 0-1 min: 10% B
  - 1-5 min: Linear gradient from 10% to 90% B
  - 5-6 min: Hold at 90% B
  - 6-7 min: Return to 10% B and equilibrate for the next injection.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10  $\mu$ L
- Column Temperature: 40°C
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Ionization Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 150°C
  - Desolvation Temperature: 400°C
  - Desolvation Gas Flow: 800 L/hr
- Multiple Reaction Monitoring (MRM) Transitions:
  - N-Nitrosodiethanolamine (NDELA):

- Quantifier:  $m/z$  134.9 > 103.7
- Qualifier:  $m/z$  134.9 > 73.7[8]
- **N-Nitrosodiethanolamine-d8** (NDELA-d8):
  - Quantifier:  $m/z$  143.1 > 111.0[8]

## Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of N-Nitrosodiethanolamine using UPLC-MS/MS with **N-Nitrosodiethanolamine-d8** as an internal standard.

Caption: Experimental workflow for the analysis of N-Nitrosodiethanolamine.

## Data Presentation

The use of **N-Nitrosodiethanolamine-d8** as an internal standard allows for the accurate quantification of NDELA by correcting for variations in sample preparation and instrument response. The concentration of NDELA in a sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 2: UPLC-MS/MS Parameters for NDELA and NDELA-d8

Parameter	N-Nitrosodiethanolamine (NDELA)	N-Nitrosodiethanolamine-d8 (NDELA-d8)
Precursor Ion ( $m/z$ )	134.9	143.1
Product Ion (Quantifier, $m/z$ )	103.7	111.0
Product Ion (Qualifier, $m/z$ )	73.7	-
Collision Energy (Quantifier)	Optimized for instrument	Optimized for instrument
Collision Energy (Qualifier)	Optimized for instrument	-

## Nuclear Magnetic Resonance (NMR) Data

As of the latest available data, detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **N-Nitrosodiethanolamine-d8** are not readily available in public databases. Researchers requiring this information for structural confirmation are advised to acquire the spectra on their specific batches of the standard. For reference, the expected NMR signals would be significantly altered due to the deuterium substitution, with the complete absence of proton signals from the deuterated positions in the  $^1\text{H}$  NMR spectrum. In the  $^{13}\text{C}$  NMR spectrum, the signals for the deuterated carbons would appear as multiplets due to carbon-deuterium coupling and would have a lower intensity.

## Conclusion

**N-Nitrosodiethanolamine-d8** is an essential analytical tool for researchers, scientists, and drug development professionals involved in the monitoring of the carcinogenic contaminant NDELA. Its use as an internal standard in sensitive analytical techniques like UPLC-MS/MS provides the necessary accuracy and reliability for regulatory compliance and safety assessment. This technical guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its application, and a visual representation of the analytical workflow. While some specific physicochemical and NMR data for the deuterated compound are limited, the information provided herein serves as a valuable resource for its effective utilization in the laboratory.

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